molecular formula C7H12ClN3 B3227365 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1260902-04-2

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No.: B3227365
CAS No.: 1260902-04-2
M. Wt: 173.64 g/mol
InChI Key: MMLYLCZGNWCDFA-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This tetrahydropyrido-pyrazole serves as a critical synthetic intermediate for developing novel therapeutic agents. Research has identified analogs within this chemical class as multi-targeting compounds with pronounced efficacy in preclinical models of neuropathic pain, acting through mechanisms that include cannabinoid receptor subtype 1 (CB₁) activity and inhibition of tumour necrosis factor-alpha (TNF-α) . Furthermore, the core pyrazolo[4,3-c]pyridine structure is a privileged framework in drug discovery, featured in studies exploring its potential as an inhibitor for targets like carbonic anhydrases . It is also investigated in other areas, such as the development of GlyT1 inhibitors for the potential treatment of central nervous system disorders . This product is supplied with a purity of >97% and is intended for research and development purposes only. Handling and Safety: Researchers should handle this compound with appropriate precautions. Refer to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information. Please Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-10-5-6-4-8-3-2-7(6)9-10;/h5,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLYLCZGNWCDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CNCCC2=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodine-mediated electrophilic cyclization of intermediate azidomethyl-phenylethynyl-pyrazoles, followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and reduce the expression levels of proliferating cell nuclear antigen (PCNA). These actions suggest a complex mechanism that combines antiproliferative effects with the induction of cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source ID
2-Methyl (Target Compound) -CH₃ at position 2 C₇H₁₂ClN₃ 173.64 Improved metabolic stability
2-Phenyl -C₆H₅ at position 2 C₁₂H₁₃N₃·HCl 199.25 Higher lipophilicity; antimicrobial potential
3-(5-Chloronaphthalene-1-sulfonamido) -SO₂NaphthCl at position 3 C₂₀H₂₀Cl₂N₄O₃S 467.36 Anticancer kinase inhibition
3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl) Oxadiazole at position 3 C₁₂H₁₆ClN₅O 293.74 Structural diversity for drug discovery

Key Findings :

  • 2-Methyl Substitution : Enhances metabolic stability by reducing N-glucuronidation and oxidation susceptibility in liver microsomes .
  • Sulfonamide/Oxadiazole Modifications : Introduce hydrogen-bonding motifs for target engagement (e.g., kinase inhibition) .
Table 2: Pharmacological Profiles of Selected Analogs
Compound Name Biological Activity Efficacy/IC₅₀ Notes Source ID
Target Compound Antiproliferative (in vitro) Not reported Core structure for optimization
7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl Antiproliferative activity Moderate potency Synthesized via Suzuki coupling
12f, 12g, 12h (Oxazole derivatives) Anti-ESKAPE pathogen activity MIC: 2–8 µg/mL Activity depends on alkoxy chain length
Compound 17 (Elan Pharmaceuticals) In vitro activity (unspecified) Comparable to lead Poor metabolic stability

Key Insights :

  • The 2-methyl derivative serves as a metabolically stable scaffold for further derivatization, unlike non-methylated analogs like Compound 17, which exhibit rapid hepatic clearance .
  • Substitutions at position 7 (e.g., 4-chlorophenyl in ) enhance antiproliferative activity, while oxazole modifications () improve antimicrobial potency.

Metabolic Stability and Structural Optimization

Critical Factors :

  • Oxidation Resistance: The 2-methyl group in the target compound shields the pyrazole ring from cytochrome P450-mediated oxidation, a common issue in analogs like 4,5-dihydro-2H-pyrazolo[4,3-c]quinoline .
  • N-Glucuronidation Reduction: Fluorination at position 8 (in quinoline analogs) or methyl substitution (in the target compound) minimizes glucuronide formation, enhancing bioavailability .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride (CAS No. 157327-45-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects and mechanisms of action.

  • Molecular Formula : C₇H₁₂ClN₃
  • Molecular Weight : 173.64 g/mol
  • IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
  • Purity : Typically around 95% to 97% in commercial preparations .

Research indicates that this compound may interact with various biological targets, influencing multiple pathways:

  • Cholinesterase Inhibition :
    • The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation in the nervous system. Inhibitors of these enzymes are significant in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Activity :
    • Preliminary studies suggest that derivatives of pyrazolo[4,3-c]pyridine exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This inhibition can lead to reduced inflammation and pain relief, making it a candidate for further development in anti-inflammatory therapies .
  • Antitumor Effects :
    • Some derivatives have been explored for their antitumor activity through inhibition of specific kinases involved in cancer progression. For instance, compounds structurally related to 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have demonstrated efficacy against tumor growth in preclinical models .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Cholinesterase InhibitionAChE and BChE inhibition
Anti-inflammatoryCOX inhibition
AntitumorKinase inhibition

Selected Research Findings

  • Cholinesterase Inhibition :
    • A study evaluated the inhibitory effects of various pyrazole derivatives on AChE and BChE. The findings indicated that certain analogs exhibited IC₅₀ values below 1 µM, suggesting strong inhibitory potential against these enzymes .
  • Anti-inflammatory Properties :
    • Research demonstrated that specific derivatives significantly reduced inflammatory markers in vitro and in vivo models. The most potent compounds showed IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .
  • Antitumor Activity :
    • In a xenograft model, one derivative exhibited notable tumor growth inhibition without significant toxicity at doses of 30 mg/kg. This suggests a favorable therapeutic window for further exploration in cancer treatment protocols .

Q & A

Basic: What are the optimal synthetic routes for 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride?

The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting substituted piperidone derivatives with hydrazine or its analogs. For example:

  • Step 1 : React 3,5-diarylidenepiperidone with phenylhydrazine hydrochloride in methanol at 70°C for 4–6 hours to form the pyrazolo-pyridine core .
  • Step 2 : Purify intermediates via recrystallization (e.g., using ethyl acetate/petroleum ether mixtures) .
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl gas in methanol, followed by crystallization .
    Key validation : Monitor reaction progress using TLC and confirm final structure via 1H/13C^{1}\text{H}/\text{}^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Basic: How to purify and characterize this compound to ensure >95% purity?

  • Purification : Use flash chromatography with gradients of dichloromethane/methanol or recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR : Look for pyrazole ring protons at δ 7.5–8.5 ppm and tetrahydro-pyridine protons at δ 1.5–3.5 ppm .
    • MS : Confirm molecular ion peaks (e.g., [M+H]+^+ for C9_9H13_{13}N3_3Cl: calc. 198.08, obs. 198.1) .
    • HPLC : Use C18 columns with UV detection at 254 nm; retention times vary with mobile phase (e.g., 8–12 min for acetonitrile/water) .

Advanced: How to resolve contradictions in reported biological activity data (e.g., analgesic vs. antiarrhythmic effects)?

Discrepancies may arise from:

  • Stereochemical variability : Use chiral HPLC or X-ray crystallography to confirm enantiopurity, as biological activity often depends on stereochemistry .
  • Assay conditions : Compare IC50_{50} values across standardized assays (e.g., patch-clamp for antiarrhythmic activity vs. hot-plate tests for analgesia) .
  • Metabolic stability : Assess hepatic microsomal stability to rule out false positives from metabolite interference .

Advanced: What crystallographic strategies ensure accurate structural determination of this compound?

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo Kα radiation (λ = 0.71073 Å). For example, monoclinic systems (space group P21_1/c) often yield high-resolution data .
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • R-factor : Aim for <0.05 after full-matrix least-squares refinement.
    • Hydrogen placement : Optimize positions using SHELX’s riding model, except for N–H/O–H groups, which are refined independently .
  • Validation : Check for π-π stacking (centroid distances ~3.6 Å) and hydrogen-bond networks (e.g., N–H···Cl, O–H···Cl) .

Advanced: How does complexation with β-cyclodextrin affect the compound’s pharmacokinetics?

  • Method : Prepare inclusion complexes by mixing equimolar amounts of the compound and β-cyclodextrin in ethanol/water, followed by evaporation at 50–55°C .
  • Impact :
    • Solubility : Increases by 5–10× due to hydrophobic cavity interactions.
    • Bioavailability : Enhanced in vivo AUC (area under the curve) by 2–3× compared to free drug .
  • Validation : Use phase-solubility diagrams and in vivo pharmacokinetic studies in rodent models .

Advanced: How to address hygroscopicity and stability challenges during storage?

  • Storage : Store at –20°C in airtight containers with desiccants (e.g., silica gel). Avoid repeated freeze-thaw cycles .
  • Stability testing :
    • HPLC : Monitor degradation products (e.g., hydrolyzed pyrazole rings) under accelerated conditions (40°C/75% RH for 4 weeks) .
    • TGA/DSC : Determine decomposition onset temperatures (typically >200°C for hydrochloride salts) .

Advanced: What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Standardization :
    • Use in-house reference standards with ≥99% purity (validated via NMR/MS).
    • Normalize cell-based assay results to positive controls (e.g., methyluracil for hematopoiesis studies) .
  • Statistical rigor : Perform triplicate experiments with ANOVA analysis (p < 0.05 significance threshold) .

Advanced: How to design SAR studies for pyrazolo-pyridine derivatives?

  • Core modifications :
    • Position 2 : Methyl groups enhance metabolic stability; larger substituents (e.g., ethyl) may reduce solubility .
    • Position 7 : Arylidene groups (e.g., p-fluorobenzylidene) improve binding affinity to kinase targets .
  • Methodology :
    • Synthesize analogs via Suzuki coupling or reductive amination.
    • Test in vitro against target enzymes (e.g., kinase inhibition assays) and in vivo for toxicity (LD50_{50} > 200 mg/kg in mice) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine hydrochloride

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